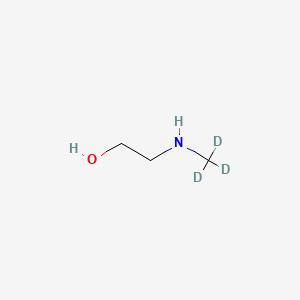

2-((Methyl-d3)amino)ethanol

Description

General Principles of Deuterium (B1214612) Incorporation

The introduction of deuterium into organic molecules can be achieved through two primary strategies: the exchange of existing hydrogen atoms with deuterium or the construction of the molecule from deuterated building blocks. wisc.edu The choice of strategy depends on factors such as the desired site of deuteration, the stability of the substrate, and the required isotopic purity. scielo.org.mx

Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This process typically involves exposing a substrate to a deuterium source, most commonly deuterium oxide (D₂O). longdom.org The reaction can be uncatalyzed for labile protons, such as those on heteroatoms (O-H, N-H), or can be facilitated by catalysts for less acidic C-H bonds. wikipedia.orglongdom.orgspectralysbiotech.com

The rate of exchange is influenced by several factors, including the acidity of the proton, solvent accessibility, temperature, and the presence of catalysts. longdom.orgspectralysbiotech.com Acid, base, or metal catalysts are often employed to enable the exchange of non-labile hydrogen atoms. wikipedia.orgsnnu.edu.cn For instance, metal catalysts like iridium, palladium, and ruthenium are effective for ortho-C-H deuteration in aromatic systems by facilitating C-H bond activation. snnu.edu.cn The fundamental principle relies on the reversible cleavage of a C-H bond and its subsequent formation with a deuterium donor. longdom.org

De novo synthesis involves the construction of a target molecule from smaller, isotopically labeled starting materials. wisc.edunih.gov This "bottom-up" approach provides a high degree of control over the specific location of deuterium incorporation, making it ideal for creating site-selectively labeled compounds. wisc.eduresearchgate.net Unlike H/D exchange, which can sometimes lead to a mixture of isotopologues or incomplete deuteration, de novo synthesis can yield products with high isotopic enrichment at the desired positions. acs.org

Table 1: Comparison of Deuterium Incorporation Strategies

| Feature | Hydrogen-Deuterium (H/D) Exchange | De Novo Synthesis from Deuterated Precursors |

|---|---|---|

| Principle | Replacement of existing H atoms with D atoms from a deuterium source (e.g., D₂O). wikipedia.org | Assembly of the target molecule using smaller, pre-deuterated starting materials. wisc.edu |

| Selectivity | Can be challenging to control site-selectivity, especially for non-activated C-H bonds. nih.govacs.org | High site- and stereo-selectivity is achievable by design of the synthetic route. wisc.eduresearchgate.net |

| Isotopic Purity | May require multiple treatments to achieve high isotopic enrichment. scielo.org.mx | Can achieve very high isotopic purity at specific sites. acs.org |

| Starting Materials | Uses the non-deuterated target molecule or a late-stage intermediate. | Requires access to specific deuterated precursors, which can be costly or require separate synthesis. scielo.org.mx |

| Common Applications | Labeling of labile protons, global deuteration, studying protein conformation and dynamics. spectralysbiotech.com | Synthesis of specifically labeled standards for NMR or mass spectrometry, probing reaction mechanisms. wisc.edunih.gov |

Targeted Synthesis of 2-((Methyl-d3)amino)ethanol

The synthesis of this compound involves the specific introduction of a trideuteromethyl (CD₃) group. This is most efficiently achieved via a de novo strategy utilizing a deuterated precursor.

A key precursor for the synthesis of this compound is methyl-d₃-amine (CD₃NH₂). One established method for preparing this precursor is the Gabriel synthesis, starting from an alkali metal salt of phthalimide (B116566), such as potassium phthalimide, and a deuterated methylating agent. google.com

The synthesis proceeds as follows:

N-Alkylation: Potassium phthalimide is reacted with a methyl-d₃ halide (e.g., methyl-d₃ iodide, CD₃I) in an inert solvent to form N-(methyl-d₃)phthalimide. google.com

Deprotection: The resulting N-(methyl-d₃)phthalimide is then treated with an acid, such as hydrochloric acid or sulfuric acid, in an aqueous solvent. google.comgoogle.com This hydrolysis or hydrazinolysis step cleaves the phthalimide group, releasing the primary amine as its corresponding salt (e.g., methyl-d₃-amine hydrochloride, CD₃NH₂·HCl). google.com

Once the deuterated methylamine (B109427) precursor is obtained, it can be used in a standard reaction to form the target amino alcohol. The reaction of methylamine with ethylene (B1197577) oxide is a common industrial method for producing 2-(methylamino)ethanol. By substituting methylamine with methyl-d₃-amine, the desired deuterated product is formed:

CD₃NH₂ + (CH₂)₂O → CD₃NHCH₂CH₂OH

This reaction is typically carried out in a suitable solvent like water or methanol (B129727). The high reactivity of the epoxide ring allows for the nucleophilic attack by the amine, leading to the ring-opening and formation of the final amino alcohol product.

Direct deuteration of an existing N-methyl group on an amino alcohol presents a different synthetic challenge. While not the primary route for this specific target, methods for deuterating N-methyl groups are relevant in the broader context of synthesizing deuterated amines.

One notable method involves a Brønsted acid-catalyzed H/D exchange. researchgate.netrsc.org This approach has been successfully applied to the methyl groups of N-heteroarylmethanes using D₂O as the deuterium source under relatively mild conditions. rsc.orgrsc.org The proposed mechanism involves the formation of a dearomatized enamine intermediate, which facilitates the exchange of protons on the methyl group with deuterium from the solvent. researchgate.netrsc.org This method has been shown to be scalable and tolerates various functional groups. rsc.org

Another strategy is the use of transition metal catalysis. A manganese-based pincer complex, for example, has been used for the synthesis of N-CD₃ aniline (B41778) derivatives directly from nitroarenes and deuterated methanol (CD₃OD) through a tandem process involving transfer hydrogenation and borrowing hydrogenation. acs.org

Table 2: Selected Catalytic Methods for N-Methyl Group Deuteration

| Catalyst System | Deuterium Source | Substrate Type | Key Features |

|---|---|---|---|

| Brønsted Acid (e.g., DCl) | D₂O | N-Heteroarylmethanes | Proceeds via an enamine intermediate; mild conditions; scalable. researchgate.netrsc.org |

| Manganese Pincer Complex | CD₃OD | Nitroarenes | Tandem dehydrogenation, transfer hydrogenation, and borrowing hydrogenation; highly selective. acs.org |

| Iridium Complex (Crabtree's catalyst) | D₂ Gas | Various, with directing groups | Highly versatile for H/D exchange; often used for ortho-C-H deuteration but applicable to other positions. snnu.edu.cn |

Catalytic and Chemoenzymatic Approaches to Deuteration

Modern synthetic chemistry increasingly employs advanced catalytic and chemoenzymatic methods to achieve high selectivity and efficiency in deuteration reactions.

Catalytic approaches often rely on transition metals to activate otherwise inert C-H bonds. snnu.edu.cn Iridium, ruthenium, and palladium catalysts are particularly effective for H/D exchange reactions with D₂O or D₂ gas. snnu.edu.cnacs.org These methods can offer high regioselectivity, often guided by directing groups within the substrate molecule that bring the metal catalyst into proximity with the target C-H bond. snnu.edu.cn For alcohols, ruthenium-on-carbon (Ru/C) has been used for the selective deuteration of positions alpha to the hydroxyl group using D₂O.

Chemoenzymatic strategies combine the selectivity of enzymes with the practicality of chemical synthesis. researchgate.net Enzymes operate in three-dimensional active sites, which can provide exceptional control over site- and stereo-selectivity, often under mild reaction conditions. wisc.edu For instance, a combination of a palladium catalyst, a borate (B1201080) catalyst, and a lipase (B570770) enzyme has been used in a one-pot reaction for the β-specific deuteration of carboxylic acids using D₂O. rsc.org Another approach involves using NADH-dependent reductases for asymmetric deuteration, where the deuterated cofactor, [4-²H]-NADH, is generated and recycled in situ using H₂ gas and D₂O. bohrium.com These methods are advantageous as they can reduce the need for harsh reagents and protecting group chemistry while achieving high levels of isotopic and stereochemical purity. wisc.edursc.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(Methylamino)ethanol |

| 2-((Methyl-d3)-2-pyridinylamino)ethanol |

| Deuterium oxide |

| Ethylene oxide |

| Methyl-d₃-amine |

| Methyl-d₃-amine hydrochloride |

| Methyl-d₃ iodide |

| Methylamine |

| N-(methyl-d₃)phthalimide |

Structure

3D Structure

Properties

IUPAC Name |

2-(trideuteriomethylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-4-2-3-5/h4-5H,2-3H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKOKAMJFNKNAS-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated Amino Alcohols

Catalytic and Chemoenzymatic Approaches to Deuteration

Transition Metal-Catalyzed Deuteration (e.g., Pd/C-Al-D₂O Systems)

A notable and environmentally friendly approach for the deuteration of amino acids and related compounds is the use of a Palladium on carbon (Pd/C) catalyst in the presence of aluminum (Al) and deuterium (B1214612) oxide (D₂O). researchgate.netmdpi.comnih.govresearchgate.net This system facilitates a chemo- and regioselective hydrogen-deuterium (H-D) exchange. researchgate.netmdpi.comnih.govresearchgate.net The reaction mechanism involves the in situ generation of deuterium gas (D₂) from the reaction of aluminum with D₂O. researchgate.netmdpi.comnih.govresearchgate.net The palladium catalyst then facilitates the exchange of hydrogen atoms with deuterium at specific positions on the substrate molecule. researchgate.netmdpi.comnih.govresearchgate.net

This method has proven effective for the selective deuteration of the α-position of amines and amino acids. researchgate.netacs.org The use of D₂O as the deuterium source and the generation of non-toxic aluminum oxide as a byproduct make this a green and safe procedure. mdpi.comresearchgate.net Microwave-assisted conditions can further accelerate the reaction, leading to rapid synthesis. mdpi.com For instance, this method has been successfully applied to deuterate a range of substrates including amino acids, amines, esters, and alcohols. mdpi.com

| Catalyst System | Deuterium Source | Key Features |

| Pd/C-Al | D₂O | In situ D₂ generation, environmentally benign, high selectivity. researchgate.netmdpi.comnih.govresearchgate.net |

| [{(η⁶-p-cymene)RuCl}₂(μ-H-μ-Cl)] | D₂O | α-selective deuteration of primary and secondary amines and amino acids. researchgate.netacs.org |

| Iridium(III)-bipyridonate | D₂O | α-selective H/D exchange of alcohols under basic or neutral conditions. rsc.org |

Photocatalytic Methods for C-H Deuteration

Photocatalytic methods have emerged as a powerful tool for the deuteration of C(sp³)-H bonds under mild conditions. acs.orgscispace.com These methods often exhibit excellent site-selectivity. acs.org One pioneering approach, developed by MacMillan and colleagues in 2017, utilizes a photoredox catalyst for the deuteration of α-amino C-H bonds. acs.orgscispace.com While this method provides impressive isotopic incorporation, it is not inherently designed for regioselectivity. scispace.comresearchgate.net

Subsequent research has focused on achieving regioselectivity. For example, a photocatalytic method for the site-selective generation of an α-amino carbanion from a C(sp³)-H bond has been developed, which can then be deuterated. scispace.com This strategy has been successfully applied to the site-specific deuteration of various amines with a high degree of regioselectivity. scispace.com The reaction typically involves a photocatalyst, a hydrogen atom transfer (HAT) agent, and D₂O as the deuterium source. nih.gov The choice of photocatalyst and reaction conditions can be tuned to achieve high selectivity for the desired position. acs.org For instance, thioxanthone or anthraquinone (B42736) photocatalysts have been used for the highly selective deuteration at the α-positions of sulfur atoms in the presence of other functional groups like amines and alcohols. acs.org

| Method | Catalyst | Key Features |

| Photoredox Catalysis | 4CzIPN, Thiol, D₂O | Deuteration of α-amino C(sp³)-H bonds. acs.org |

| Photoredox-HAT | Not specified | Regioselective α-deuteration of secondary amines, amides, and alcohols. nih.gov |

| Photoredox Catalysis | 3DPA2FBN, K₂CO₃, D₂O | Regioselective generation of α-amino carbanions for deuteration. scispace.com |

Enzymatic and Chemoenzymatic Deuteration of Amino Acid Scaffolds

Enzymatic and chemoenzymatic methods offer a high degree of selectivity for the deuteration of amino acids and their derivatives, which can then be converted to amino alcohols. These methods leverage the inherent specificity of enzymes to catalyze reactions at specific sites under mild, aqueous conditions, often without the need for protecting groups. chemrxiv.orgacs.org

For example, enzymes like tryptophanase can catalyze the isotopic exchange of the α-hydrogen of amino acids with deuterium from D₂O. In a dual-protein system, an aminotransferase (DsaD) paired with a partner protein (DsaE) can catalyze both Cα and Cβ H/D exchange of amino acids, whereas DsaD alone leads exclusively to Cα-deuteration. wisc.edu This highlights the potential for achieving site-selective deuteration by selecting the appropriate enzyme or enzyme system. wisc.edu Chemoenzymatic approaches combine chemical synthesis steps with enzymatic transformations to access a wider range of labeled compounds. For instance, a labeled amino acid can be chemically synthesized and then subjected to an enzymatic resolution to obtain the desired enantiomerically pure deuterated product.

Regioselectivity and Stereoselectivity in Deuterium Incorporation

Achieving high regioselectivity and stereoselectivity is a critical challenge in the synthesis of deuterated compounds. scispace.comresearchgate.netnih.gov The position and stereochemical orientation of the deuterium atom can significantly impact the properties and biological activity of the molecule.

In transition metal-catalyzed reactions, the choice of catalyst and ligands plays a crucial role in determining the selectivity. For example, specific ruthenium complexes have been shown to selectively deuterate the α-position of amines. researchgate.netacs.org Photocatalytic methods can also be highly regioselective. The selectivity in these reactions is often governed by the relative ease of oxidation or C-H bond dissociation at different positions within the molecule. acs.orgscispace.com For instance, α-amino C-H bonds can be selectively activated due to the influence of the adjacent nitrogen atom. scispace.comresearchgate.net

Stereoselectivity is particularly important when preparing chiral deuterated compounds. Enzymatic methods are often unparalleled in their ability to deliver high enantioselectivity. acs.org However, non-enzymatic methods are also being developed. For example, enantioselective deuteration of the α-position of several amino acids has been achieved using simple reagents like sodium ethoxide in deuterated ethanol (B145695) without the need for external chiral sources. acs.org In other approaches, chiral auxiliaries or catalysts are employed to direct the stereochemical outcome of the deuteration reaction. nih.gov The direct conversion of primary alcohols to vicinal amino alcohols using an iridium-catalyzed hydrogen auto-transfer process can also achieve high levels of regio-, anti-diastereo-, and enantioselectivity. nih.gov

Spectroscopic and Analytical Characterization for Isotopic Purity and Site Specificity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Location

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules and provides detailed information regarding the isotopic composition of labeled compounds. rug.nl For 2-((Methyl-d3)amino)ethanol, a combination of proton (¹H), carbon-13 (¹³C), and deuterium (²H) NMR is utilized to ensure the accuracy of the deuteration.

¹H NMR and ¹³C NMR for Isotopic Purity Assessment

¹H NMR spectroscopy is a primary tool for assessing the isotopic purity of deuterated compounds. nih.gov In the ¹H NMR spectrum of unlabeled 2-(Methylamino)ethanol, distinct signals corresponding to the methyl protons, methylene (B1212753) protons adjacent to the nitrogen, methylene protons adjacent to the oxygen, and the hydroxyl proton are observed. chemicalbook.comnih.gov For this compound, the signal corresponding to the methyl protons (CH₃) should be significantly diminished or absent, directly indicating the high isotopic enrichment at this position. libretexts.org The integration of any residual proton signal in this region allows for the quantification of non-deuterated impurity. The presence of signals for the ethanol (B145695) backbone protons confirms the integrity of the rest of the molecule. researchgate.netpressbooks.pub

¹³C NMR spectroscopy provides complementary information. The carbon spectrum of this compound will show characteristic signals for the two carbon atoms of the ethanol backbone. nih.govchemicalbook.com The signal for the deuterated methyl carbon (CD₃) will exhibit a distinct multiplet pattern due to coupling with deuterium (a spin-1 nucleus) and a characteristic upfield isotopic shift compared to the non-deuterated (¹³CH₃) signal. nih.gov The absence of a significant signal at the chemical shift corresponding to a ¹³CH₃ group further validates the high level of deuterium incorporation.

A comparison of the expected and observed NMR data for this compound is presented below:

| Nucleus | Unlabeled Shift (ppm) (approx.) | Expected Observation for this compound | Purpose of Analysis |

| ¹H | ~2.4 (s, 3H, N-CH₃) | Signal greatly diminished or absent. | Quantify residual non-deuterated species. |

| ~2.7 (t, 2H, -NCH₂-) | Triplet present. | Confirm structural integrity. | |

| ~3.6 (t, 2H, -CH₂O-) | Triplet present. | Confirm structural integrity. | |

| ¹³C | ~36 (N-CH₃) | Signal appears as a multiplet, shifted upfield. | Confirm site of deuteration and isotopic enrichment. |

| ~52 (-NCH₂-) | Signal present. | Confirm structural integrity. | |

| ~61 (-CH₂O-) | Signal present. | Confirm structural integrity. |

²H NMR Spectroscopy for Deuterium Site Assignment

While ¹H and ¹³C NMR are powerful for assessing purity, deuterium (²H) NMR spectroscopy provides direct evidence of the location of the deuterium atoms. rug.nlkeio.ac.jp In the ²H NMR spectrum of this compound, a single resonance peak is expected in the region corresponding to the methyl group, confirming that the deuterium is located specifically at the N-methyl position. koreascience.kroiv.int The chemical shift in ²H NMR is identical to that in ¹H NMR, but the spectrum is free from proton signals, offering a clear and unambiguous assignment of the deuterium label. keio.ac.jp This technique is crucial for verifying the site-specificity of the labeling process and ensuring that no isotopic scrambling has occurred. researchgate.net

Mass Spectrometry (MS) for Isotopic Enrichment and Structural Confirmation

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, making it ideal for verifying isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the differentiation between isotopologues and isobaric interferences. thermofisher.comthermofisher.com For this compound (C₃D₃H₆NO), the expected accurate mass is approximately 78.087 Da. lgcstandards.com This is distinctly different from its unlabeled counterpart, 2-(Methylamino)ethanol (C₃H₉NO), which has a molecular weight of approximately 75.068 Da. HRMS can confirm the incorporation of three deuterium atoms and is used to calculate the isotopic enrichment with high confidence. researchgate.netresearchgate.net

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| 2-(Methylamino)ethanol | C₃H₉NO | 75.0684 |

| This compound | C₃D₃H₆NO | 78.0873 |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Coupling chromatographic techniques with mass spectrometry, such as LC-MS and GC-MS, allows for the separation of the analyte from impurities prior to detection, enhancing the accuracy of quantitative analysis. lcms.cznih.govresearchgate.net These methods are routinely used to assess the chemical and isotopic purity of this compound. nih.govnih.govacs.orgbohrium.comnih.govmdpi.com The retention time of the deuterated compound may be slightly different from the unlabeled analog due to the kinetic isotope effect, but they generally co-elute, a critical feature for their use as internal standards. researchgate.net The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) of both the deuterated and non-deuterated compounds to determine the isotopic purity.

Application as Stable Isotope-Labeled Internal Standards (SILS) in Mass Spectrometry

The primary application of this compound is as a stable isotope-labeled internal standard (SILS) in quantitative mass spectrometry assays. sci-hub.selumiprobe.com An ideal SILS co-elutes with the analyte and has nearly identical chemical and physical properties, ensuring that it behaves similarly during sample preparation, extraction, and ionization. researchgate.net This compensates for variations in sample processing and matrix effects, which can suppress or enhance the analyte signal. sci-hub.seresearchgate.net By adding a known amount of this compound to a sample, the concentration of the endogenous, unlabeled 2-(Methylamino)ethanol can be accurately determined by measuring the ratio of the analyte's MS signal to that of the SILS. sci-hub.se The high isotopic purity (>98%) and precise site-specific labeling of this compound are critical for minimizing cross-talk between the analyte and standard signals, thereby ensuring the accuracy and reliability of the quantification. silantes.com

Vibrational Spectroscopy (e.g., Infrared, Raman) for Structural Insights and Carbon-Deuterium Bond Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural characterization of molecules. In the context of isotopically labeled compounds such as this compound, these methods are instrumental in confirming the incorporation and specific location of deuterium atoms. The substitution of hydrogen with deuterium, its heavier isotope, induces noticeable shifts in the vibrational frequencies of the molecule, particularly those involving the isotopically labeled group.

The analysis of the vibrational spectra of this compound focuses on identifying the characteristic vibrational modes of the molecule and, most importantly, the signature frequencies associated with the carbon-deuterium (C-D) bonds within the trideuteromethyl (-CD₃) group. These data provide direct evidence for the successful and site-specific deuteration of the N-methyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and vibrational modes.

For the parent compound, 2-(Methylamino)ethanol, the IR spectrum exhibits characteristic peaks for O-H, N-H, C-H, C-O, and C-N stretching and bending vibrations. Upon deuteration of the methyl group, significant changes are expected in the regions associated with the methyl group's vibrations.

The most direct evidence of deuteration comes from the appearance of C-D stretching and bending vibrations, which occur at lower frequencies compared to their C-H counterparts due to the heavier mass of deuterium.

Table 1: Comparison of Expected IR Vibrational Frequencies for 2-(Methylamino)ethanol and this compound

| Vibrational Mode | 2-(Methylamino)ethanol (CH₃NHCH₂CH₂OH) Expected Wavenumber (cm⁻¹) | This compound (CD₃NHCH₂CH₂OH) Expected Wavenumber (cm⁻¹) | Assignment |

| O-H Stretch | 3400-3200 (broad) | 3400-3200 (broad) | Stretching of the hydroxyl group, often broadened by hydrogen bonding. |

| N-H Stretch | 3350-3250 (weak-medium) | 3350-3250 (weak-medium) | Stretching of the secondary amine N-H bond. |

| C-H Stretch (CH₂) | 2950-2850 | 2950-2850 | Asymmetric and symmetric stretching of the methylene C-H bonds. |

| C-H Stretch (CH₃) | 2960 (asymmetric), 2870 (symmetric) | Absent | Stretching of the methyl C-H bonds. |

| C-D Stretch (CD₃) | Absent | ~2200-2050 | Asymmetric and symmetric stretching of the methyl C-D bonds. The appearance of bands in this region is a key indicator of deuteration. |

| C-N Stretch | 1200-1020 | 1200-1020 (may show slight shift) | Stretching of the carbon-nitrogen bond. |

| C-O Stretch | 1080-1030 | 1080-1030 | Stretching of the carbon-oxygen bond. |

Note: The expected wavenumbers are based on typical ranges for these functional groups and the known effects of deuteration. Precise values can vary based on the molecular environment and measurement conditions.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, some vibrations may be strong in Raman and weak in IR, and vice versa.

In the analysis of this compound, Raman spectroscopy would also be highly effective in detecting the C-D bonds. The C-D stretching vibrations are expected to give rise to distinct signals in the Raman spectrum, confirming the isotopic substitution.

Table 2: Expected Key Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |

| C-H Stretch (CH₂) | 2950-2850 | Typically strong in Raman spectra. |

| C-D Stretch (CD₃) | ~2200-2050 | A key diagnostic region for confirming deuteration of the methyl group. |

| C-C Stretch | 1000-800 | Skeletal vibrations of the ethanol backbone. |

| C-N Stretch | 1200-1020 | Stretching of the carbon-nitrogen bond. |

Carbon-Deuterium Bond Analysis

The primary goal of vibrational spectroscopic analysis for this compound is the unambiguous identification of the C-D bonds and the confirmation that deuteration has occurred specifically at the N-methyl position.

The relationship between the vibrational frequency of a bond and the masses of the atoms involved can be approximated by the model of a simple harmonic oscillator:

ν ∝ √(k/μ)

where ν is the frequency, k is the force constant of the bond, and μ is the reduced mass of the two atoms. The reduced mass for a C-D bond is greater than that for a C-H bond. Consequently, the C-D stretching and bending frequencies are lower than the corresponding C-H frequencies.

C-H Stretching: Typically observed in the 3000-2800 cm⁻¹ region.

C-D Stretching: Expected to appear in the 2250-2000 cm⁻¹ region. This significant shift to a less populated spectral region provides a clear and interference-free window for confirming deuteration.

The absence of strong C-H stretching signals from the N-methyl group and the concurrent appearance of strong C-D stretching signals are definitive proofs of the isotopic purity and site-specificity of this compound. Further analysis of the fine structure of these bands can also provide insights into the conformational properties of the molecule.

Applications in Mechanistic and Biochemical Research

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIEs)

The KIE is a sensitive probe of the transition state of a reaction and is instrumental in elucidating reaction mechanisms. escholarship.org It is defined as the ratio of the rate constant of the non-deuterated compound (kH) to the rate constant of the deuterated compound (kD). wikipedia.orgbioscientia.de

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orgnumberanalytics.com For 2-((Methyl-d3)amino)ethanol, a primary KIE would be expected in reactions that involve the cleavage of a C-D bond on the methyl group. The C-D bond is stronger than the C-H bond, requiring more energy to break, which typically results in a slower reaction rate for the deuterated compound and a kH/kD value greater than 1. libretexts.org The magnitude of the primary KIE can provide information about the symmetry of the transition state. princeton.edu For instance, in an E2 elimination reaction where a C-H bond is broken in the rate-determining step, a significant primary KIE is typically observed. libretexts.org

A secondary kinetic isotope effect arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller than primary KIEs but can still offer valuable mechanistic insights. wikipedia.org For reactions involving the amino or hydroxyl group of this compound, a secondary KIE might be observed. These effects are often attributed to changes in hybridization and hyperconjugation between the ground state and the transition state. princeton.edu For example, secondary KIEs have been used to distinguish between SN1 and SN2 reaction mechanisms. wikipedia.org

| Isotope Effect Type | Description | Typical kH/kD Values for C-D Bonds | Mechanistic Insight from this compound |

|---|---|---|---|

| Primary KIE | Isotopically labeled bond is broken/formed in the rate-determining step. libretexts.orgnumberanalytics.com | 2 - 10 wikipedia.orgnumberanalytics.com | Directly probes reactions involving C-D bond cleavage on the methyl group. |

| Secondary KIE | Isotopic substitution is remote from the site of bond cleavage. wikipedia.orgprinceton.edu | 0.7 - 1.5 wikipedia.org | Provides information on transition state structure for reactions at the amino or hydroxyl groups. |

In enzymatic reactions, KIEs are a powerful tool for identifying rate-determining steps. numberanalytics.comfiveable.me For enzymes that metabolize 2-(Methylamino)ethanol, such as certain monoamine oxidases or alcohol dehydrogenases, the use of this compound can help elucidate the catalytic mechanism. nih.govnih.gov

If the oxidation of the methyl group is a rate-determining step, a significant primary KIE would be observed. Conversely, if another step, such as product release, is rate-limiting, the KIE may be small or absent. nih.gov The magnitude of the KIE in enzymatic reactions can vary greatly and provides insight into whether the C-H bond cleavage is the rate-limiting step. nih.gov For example, in the oxidation of ethanol (B145695) by rat liver microsomes, a significant deuterium (B1214612) isotope effect was observed, indicating the involvement of C-H bond cleavage in the rate-determining step. nih.gov Similarly, studies on the enzymatic oxidative deamination of amines have utilized deuterium isotope effects to understand the reaction mechanism. nih.govnih.gov

The substitution of hydrogen with deuterium can also influence acid-base equilibria. nih.govmdpi.com Generally, the pKa of a deuterated acid in D2O is higher than that of its non-deuterated counterpart in H2O. nih.govmdpi.com This effect is attributed to differences in zero-point energies between the protonated and deuterated species and changes in solute-solvent interactions. mdpi.com For this compound, while the deuteration is not on the acidic proton of the hydroxyl group or the conjugate acid of the amine, subtle changes in the acidity of these groups could be observed due to electronic effects, which can be probed by sensitive techniques.

Deuterium substitution can also affect solvation dynamics. aip.org Studies have shown that deuterated solvents can exhibit slower solvation dynamics compared to their non-deuterated analogs, which is often attributed to stronger intermolecular hydrogen bonding in the deuterated solvent. aip.orgacs.org While the deuteration in this compound is on the solute, it can still influence its interaction with the surrounding solvent molecules, potentially altering its solvation shell and dynamics.

Probing Rate-Determining Steps in Enzymatic Catalysis (e.g., Alcohol and Amine Oxidation)

Investigating Biochemical Pathways and Metabolic Transformations

The use of deuterated compounds as tracers is a cornerstone of metabolic research, allowing for the elucidation of complex biochemical pathways. symeres.com

This compound can be used as a stable isotope tracer to follow the metabolic fate of the methylaminoethanol moiety in a biological system. isotope.com By introducing the deuterated compound, researchers can track the incorporation of the labeled methyl group into various metabolites using techniques like mass spectrometry and NMR spectroscopy. acs.org This allows for the unambiguous identification of metabolic pathways and the quantification of metabolic fluxes. acs.orgmdpi.com For example, if the methyl group of 2-(Methylamino)ethanol is transferred in a biosynthetic pathway, the presence of the deuterium label in downstream products would confirm this transformation.

Deuteration at a site of metabolic oxidation can significantly enhance the metabolic stability of a molecule. bioscientia.dejuniperpublishers.com The stronger C-D bond is more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are major players in drug metabolism. bioscientia.de This can lead to a reduced rate of metabolism and a longer biological half-life. deutramed.cominformaticsjournals.co.in

For this compound, deuteration of the methyl group would be expected to slow down its N-demethylation, a common metabolic pathway for N-methyl amines. This increased metabolic stability can have significant implications. From a research perspective, it allows for the isolation and study of other metabolic pathways that might otherwise be minor. By blocking the primary metabolic route, a phenomenon known as "metabolic switching" can occur, where the compound is shunted towards alternative biotransformation pathways. bioscientia.devenable.com The study of these alternative metabolites can provide a more complete picture of the compound's biotransformation and could reveal previously unknown bioactive or toxic metabolites. nih.gov

| Compound | Potential Metabolic Pathway | Expected Impact of Deuteration (d3-Methyl Group) | Research Implication |

|---|---|---|---|

| 2-(Methylamino)ethanol | N-demethylation | Decreased rate of N-demethylation | Increased metabolic stability, longer half-life. deutramed.cominformaticsjournals.co.in |

| This compound | Oxidation of the ethanol backbone | Potential for metabolic switching to this pathway. bioscientia.devenable.com | Elucidation of alternative biotransformation routes. |

Tracing Metabolic Fates of Deuterated Precursors

Structural and Dynamic Studies of Biomolecules using Isotopic Labeling

The strategic incorporation of stable isotopes, such as deuterium (²H), into biomolecules allows researchers to overcome some of the inherent limitations of analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This compound is particularly useful in this context as it can be metabolically incorporated to introduce a deuterated methyl group into larger structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins at atomic resolution. However, for large proteins and protein complexes (> 25 kDa), rapid signal decay and spectral overlap can severely limit the quality of the data obtained. researchgate.net The introduction of deuterated methyl groups, which can be achieved by supplying cells with precursors like this compound for the biosynthesis of deuterated choline (B1196258) and subsequently labeled amino acids or lipids, offers a significant advantage.

The primary benefit of deuteration in this context is the reduction of dipolar relaxation, which is a major cause of signal broadening in large molecules. nih.gov By replacing protons (¹H) with deuterons (²H) in the protein, the dense network of ¹H-¹H dipolar interactions is significantly diluted, leading to narrower linewidths and improved spectral resolution. researchgate.net

Specifically, the ¹³C-¹H₃ methyl groups are excellent probes for protein structure and dynamics. nih.govnih.gov The three protons of the methyl group contribute to a single, intense signal, and the rapid rotation around the C-C bond leads to favorable relaxation properties. nih.govnih.gov When these methyl groups are in a deuterated environment, their signals are even sharper and more easily detected. The use of methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments further enhances the signal of these labeled methyl groups, making it possible to study protein complexes approaching 1 MDa in size. nih.gov

Table 1: Advantages of Methyl-d3 Labeling in Protein NMR

| Feature | Description | Benefit in NMR Studies |

| Reduced Dipolar Relaxation | Replacing ¹H with ²H significantly lessens the ¹H-¹H dipolar coupling, a primary source of relaxation for large molecules. researchgate.net | Narrower signal linewidths and reduced signal decay, leading to higher resolution and sensitivity. nih.gov |

| Enhanced Methyl Signal | The three equivalent protons of a methyl group give rise to a single, intense resonance. nih.govnih.gov | Increased signal-to-noise ratio for the methyl probes. |

| Favorable Relaxation Properties | Rapid rotation of the methyl group averages out dipolar interactions, leading to slower relaxation. nih.gov | Longer-lived signals allow for more complex multi-dimensional experiments. |

| Methyl-TROSY Compatibility | Methyl groups are intrinsically suited for TROSY experiments, which select for slowly relaxing coherences. nih.gov | Significant enhancement in spectral quality for very large proteins and complexes. |

This table summarizes the key benefits of incorporating deuterated methyl groups, derived from precursors like this compound, into large proteins for NMR studies.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation, dynamics, and interactions. evotec.comnih.gov The method is based on the principle that the amide hydrogens on the protein backbone exchange with deuterium atoms from the solvent (D₂O) at a rate that is dependent on their solvent accessibility and involvement in hydrogen bonding. biophysics-reports.org By measuring the rate of deuterium uptake, researchers can identify regions of the protein that are flexible or become more or less exposed upon ligand binding or conformational change. eurekalert.orgnih.gov

While this compound is not directly used to label the exchanging backbone amides, its role as a precursor to deuterated ligands or lipids is highly relevant in HDX-MS studies of protein-ligand and protein-membrane interactions. By selectively deuterating a small molecule ligand derived from this compound, researchers can distinguish the signals of the ligand from those of the protein in the mass spectrometer.

More commonly, HDX-MS is used to probe the conformational changes in a protein upon binding to a small molecule. eurekalert.orgbiophysics-reports.org The binding of a ligand can cause changes in the protein's dynamics, which are reflected in altered deuterium exchange rates in specific regions. These changes can reveal the binding site (as it becomes protected from exchange) as well as allosteric effects in distant parts of the protein. biophysics-reports.org

Table 2: Principles and Applications of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

| Principle/Application | Description | Relevance of Isotopic Labeling |

| Monitoring Conformational Dynamics | The rate of exchange of backbone amide protons with solvent deuterons reflects the protein's local and global flexibility. nih.gov | Provides a map of dynamic regions within a protein. |

| Mapping Binding Sites | Ligand or protein binding often protects the interface from solvent, slowing down deuterium exchange in that region. nih.gov | Can pinpoint the interaction surfaces between proteins and ligands or other proteins. |

| Studying Allosteric Effects | Binding at one site can induce conformational changes at distant sites, which can be detected by changes in their exchange rates. biophysics-reports.org | Allows for the characterization of long-range communication within a protein structure. |

| Characterizing Protein Folding | The exchange rates can be used to follow the process of protein folding and identify stable intermediates. nih.gov | Provides insights into the folding pathways and stability of different protein domains. |

This table outlines the fundamental principles and key applications of HDX-MS in studying protein structure and function.

The structure and function of biomolecules are critically dependent on a network of non-covalent interactions, with hydrogen bonds being among the most important. The intramolecular hydrogen bond between the hydroxyl group (-OH) and the amino group (-NH) in 2-aminoethanol and its derivatives, such as this compound, is a classic example of such an interaction that influences the conformational preference of the molecule. researchgate.netustc.edu.cn

Isotopic labeling with deuterium is a subtle yet powerful way to probe these weak interactions. The substitution of a proton with a deuteron (B1233211) can lead to small but measurable changes in vibrational frequencies, which can be detected by techniques like infrared (IR) spectroscopy. researchgate.net For instance, the strength of the OH···N intramolecular hydrogen bond can be inferred from the red-shift of the OH-stretching frequency. researchgate.net

In the context of this compound, the deuteration is on the methyl group. While this does not directly participate in the primary OH···N hydrogen bond, the isotopic substitution can have secondary effects on the molecule's electronic properties and conformational dynamics, which in turn can influence the strength of the hydrogen bond. More direct information could be obtained by studying molecules where the hydroxyl or amino proton is substituted with deuterium. Theoretical calculations and spectroscopic studies on 2-aminoethanol and related compounds have provided valuable data on the energetics of these intramolecular interactions. mdpi.comresearchgate.netresearchgate.net

Table 3: Investigated Intramolecular Hydrogen Bond Strengths in Aminoalcohols

| Compound | Interaction | Method | Finding |

| 2-Aminoethanol (AE) | OH···N | Gas-phase IR Spectroscopy | Evidence of a weak intramolecular hydrogen bond. researchgate.net |

| 2-Aminoethanol (AE) | OH···N | Non-Covalent Interaction (NCI) Analysis | Shows evidence of an intramolecular hydrogen bond. researchgate.net |

| 3-Aminopropanol | OH···N | Gas-phase IR Spectroscopy | Stronger hydrogen bond interaction compared to 2-aminoethanol, indicated by a more significant red-shift. researchgate.net |

| Substituted Aminoalcohols | OH···N | FTIR and Computational Analysis | The strength of the intramolecular hydrogen bond is sensitive to substituent effects on the carbon backbone. researchgate.net |

This table presents findings from studies on intramolecular hydrogen bonding in 2-aminoethanol and related structures, highlighting the methods used to probe these interactions.

Advanced Isotope Effect Studies

Theory and Computation of Deuterium (B1214612) Isotope Effects

Computational chemistry plays a pivotal role in understanding and predicting deuterium isotope effects. Modern theoretical models allow for the detailed examination of molecular properties and reaction pathways that are often inaccessible through experimental means alone.

The primary origin of deuterium isotope effects lies in the difference in zero-point vibrational energy (ZPVE or ZPE) between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. unam.mxnih.gov According to quantum mechanics, a chemical bond is never completely at rest, even at absolute zero; it possesses a minimum amount of vibrational energy. Because deuterium is heavier than protium, the C-D bond has a lower fundamental vibrational frequency than a C-H bond. unam.mx This results in a lower ZPE for the C-D bond. unam.mx

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to calculate these energy differences with high accuracy. nih.govnih.gov By computing the vibrational frequencies of both the deuterated and non-deuterated molecules, the ZPE for each can be determined. For 2-((Methyl-d3)amino)ethanol, the sum of the ZPEs for the three C-D bonds in the methyl group is significantly lower than for the three C-H bonds in its non-deuterated counterpart. This difference in ground-state energy is a critical factor in the magnitude of observed isotope effects, as more energy is required to break a C-D bond than a C-H bond. unam.mx

| Property | C-H Bond | C-D Bond | Reference |

|---|---|---|---|

| Stretching Frequency | ~2900 cm-1 | ~2100 cm-1 | unam.mx |

| Zero-Point Energy (ZPE) | Higher | Lower | nih.gov |

| Bond Dissociation Energy | Lower | Higher | unam.mx |

Computational modeling extends beyond ZPE calculations to simulate entire reaction pathways. umich.edu By mapping the potential energy surface for a reaction, chemists can identify the structures and energies of reactants, transition states, intermediates, and products. mdpi.com Performing these calculations for both 2-((methyl)amino)ethanol and this compound allows for a direct, theoretical prediction of the KIE.

For instance, in a hypothetical N-demethylation reaction of this compound, a common metabolic pathway, computational models can calculate the activation energy for the rate-determining C-H (or C-D) bond cleavage. nih.gov The difference between the activation energies for the deuterated and non-deuterated species provides a calculated KIE that can be compared with experimental values. This comparison helps to validate the proposed reaction mechanism and provides detailed insight into the geometry and vibrational properties of the transition state. nih.gov

When a reaction is conducted in a deuterated solvent, such as deuterium oxide (D₂O), any observed change in the reaction rate is termed a solvent isotope effect (SIE). chem-station.comlibretexts.org For a solute like this compound, SIEs can be complex, arising from several contributions:

Exchange of Labile Protons : The protons on the hydroxyl (-OH) and amino (-NH) groups are acidic and will readily exchange with deuterons from D₂O. nih.govlibretexts.org This changes the nature of the substrate itself.

Solvent Participation : The solvent may act as a reactant, acid, or base in the mechanism. libretexts.org

Solvation Effects : The difference in hydrogen (or deuterium) bonding strength and viscosity between H₂O and D₂O can alter the solvation of the reactant and the transition state, thereby affecting the reaction rate. nih.gov

Thermodynamic cycles, often analyzed within the Gross-Butler framework, are used to dissect these contributions. chem-station.com This model utilizes fractionation factors (φ), which represent the preference of deuterium to reside at a specific exchangeable site relative to its abundance in the bulk solvent. By measuring KIEs in both H₂O and D₂O, and combining them with substrate isotope effects, it's possible to build a thermodynamic cycle that separates the isotope effects in the reactant state from those in the transition state, offering a more complete mechanistic picture. nih.govnih.gov

Computational Modeling of Reaction Pathways with Deuterium Substitution

Multiple Isotope Effect Studies for Elucidating Concerted vs. Stepwise Mechanisms

Multiple isotope effect (MIE) studies provide a powerful method for distinguishing between concerted mechanisms (where all bond-making and bond-breaking occurs in a single step) and stepwise mechanisms (which involve one or more intermediates). diva-portal.orgunl.edu This technique involves measuring the KIE upon isotopic substitution at two or more locations simultaneously.

For example, to determine the mechanism of a hypothetical elimination reaction of this compound, one could introduce a ¹³C label at the carbon bearing the hydroxyl group (C1). The ¹³C KIE would be measured for both the d₀- and d₃-methyl compounds.

| Observed KIE | Concerted Mechanism (E2-like) | Stepwise Mechanism (E1cB-like) | Reference |

|---|---|---|---|

| Dk/kH (from -CD3) | Significant (e.g., >2) | Significant (e.g., >2) | unl.edulibretexts.org |

| 13k/k12 (on d0 compound) | Significant (e.g., 1.03) | Near unity (e.g., 1.005) | unl.edu |

| 13k/k12 (on d3 compound) | Stays significant (e.g., 1.03) | Increases (e.g., approaches 1.03) | unl.edu |

As illustrated in the hypothetical data in Table 2, in a stepwise E1cB mechanism where C-H(D) bond cleavage occurs first to form an intermediate, deuteration would significantly affect the rate. The subsequent C-O bond cleavage (probed by ¹³C KIE) would occur in a separate step. In a concerted E2 mechanism, both events happen together, leading to a different pattern of interaction between the two isotope effects. unl.edulibretexts.org

Remote Isotope Effects and Their Mechanistic Implications

When isotopic substitution occurs at a position that is not directly involved in bond-making or bond-breaking, it can still lead to a small but measurable secondary isotope effect. unam.mx These are known as remote isotope effects. The d₃-methyl group in this compound is in a β-position to the nitrogen atom and a γ-position to the oxygen atom.

A reaction at the nitrogen center, such as protonation or alkylation, would exhibit a β-secondary KIE. Such effects are often attributed to changes in hyperconjugation. For instance, studies on the basicity of various amines have shown that β-deuteration increases basicity (an inverse equilibrium isotope effect, Kₐ(H)/Kₐ(D) < 1). acs.orgnih.gov This is explained by hyperconjugative interaction between the C-H/C-D σ-bonds and the nitrogen lone pair, which stabilizes the free amine. This interaction is less effective for the C-D bond due to its lower ZPE, making the deuterated amine a stronger base. nih.gov The magnitude of this remote effect can provide subtle clues about the electronic demands and geometry of the transition state. princeton.edu

Isotope Effects in Chirality Preservation and Stereomutation

Isotope effects can be a sensitive probe of stereochemical changes during a reaction. The substitution with deuterium can influence the energetics of structures and transition states where chirality is relevant. While this compound is itself achiral, the principles can be applied to its reactions or to chiral analogues.

Studies by Perrin and co-workers on the basicity of chiral amines demonstrated that the magnitude of the β-deuterium isotope effect is stereochemically dependent. acs.orgnih.gov They found that deuteration has a larger effect on basicity when the C-D bond is anti-periplanar to the nitrogen lone pair compared to when it is syn-periplanar. acs.orgnih.gov This finding is crucial as it implies that for a molecule like this compound, the observed remote isotope effect on a reaction at the nitrogen center would be a weighted average of the effects from its different conformers. Therefore, these studies can provide insight into the dominant reactive conformations and the stereoelectronic requirements of the transition state.

In reactions involving stereomutation, such as the racemization of a chiral center, remote isotope effects can help elucidate the mechanism. If racemization of a related chiral molecule were to proceed through a planar, achiral intermediate, a remote isotope effect from a group like methyl-d₃ could report on the changes in hyperconjugation or steric strain between the chiral ground state and the achiral transition state leading to the intermediate.

Role in Chemical Biology and Advanced Imaging

Deuterated Compounds as Chemical Biology Probes

Deuterated compounds are increasingly recognized for their utility as probes to study biological systems. chemrxiv.org The replacement of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond, known as the kinetic isotope effect (KIE), can slow down metabolic or photochemical degradation pathways, thereby improving the stability and performance of probe molecules. acs.org This principle is leveraged to create more robust and efficient tools for interrogating complex biological processes. europa.euresearchgate.net Furthermore, the unique vibrational frequency of the C-D bond allows it to be used as a bio-orthogonal tag for imaging, as it appears in a region of the Raman spectrum that is free from interference from endogenous molecules. nih.gov

The design of next-generation fluorescent probes and photoswitches has benefited significantly from deuteration. Incorporating deuterium (B1214612) into the structure of fluorophores, particularly on N-alkyl groups, has been shown to be a general method for improving their key photophysical properties. acs.org A molecule like 2-((Methyl-d3)amino)ethanol provides a deuterated N-methyl group, a feature demonstrated to enhance the performance of various dye classes.

Research Findings on Deuterated Dyes:

Enhanced Brightness and Photostability: Studies on rhodamine dyes revealed that replacing the hydrogen atoms on the N-methyl groups with deuterium resulted in fluorophores with increased fluorescence quantum yields and improved photostability. acs.orgrsc.org This modification suppresses non-radiative decay pathways, leading to brighter and longer-lasting fluorescence, which is critical for demanding imaging experiments. rsc.org

Generalizability: This deuteration strategy is not limited to rhodamines. It has been successfully applied to other dye families, including Coumarins, NBD, carborhodamines, and Si-rhodamines, indicating its broad applicability for improving existing and developing new chemical biology probes. acs.orgrsc.org

Improved Photoswitches: In the field of photopharmacology, which uses light to control biological activity, deuterated azobenzene (B91143) photoswitches have shown enhanced performance. researchgate.netnih.gov Deuteration can improve light sensitivity, the efficiency of switching between isomers (photoisomerization), and the kinetics of the process. researchgate.netacs.org This allows for more precise spatiotemporal control over the biological targets, such as ion channels and receptors in living cells. researchgate.net

| Fluorophore Class | Deuteration Site | Observed Improvement | Reference |

|---|---|---|---|

| Tetramethylrhodamine (TMR) | N-methyl groups | Increased fluorescence quantum yield and photostability. | rsc.org |

| Si-rhodamine (SiR) | N-alkyl groups | Higher mean intensity and longer track lengths in single-particle tracking. | acs.org |

| Azobenzene | Aromatic rings | Enhanced light sensitivity and faster switching kinetics. | researchgate.netresearchgate.net |

| Coumarin 461 | N-methyl groups | Increased fluorescence quantum yield. | rsc.org |

Raman spectroscopy is a powerful, non-destructive imaging technique that provides detailed chemical information about a sample by detecting the vibrational modes of its molecules. nih.govacs.org While it can be used in a "label-free" manner to detect bulk biomolecules like lipids and proteins, tracking specific small molecules is challenging due to overlapping signals. beilstein-journals.org Deuterium labeling overcomes this limitation.

The C-D bond has a unique vibrational frequency that appears in the 1900–2400 cm⁻¹ range of the Raman spectrum. nih.gov This region is known as the "cell-silent region" because it is largely devoid of signals from naturally occurring molecules in cells. beilstein-journals.orgrsc.org This allows a deuterated molecule to serve as a highly specific, bio-orthogonal Raman probe.

Applications in Molecular Tracking:

Metabolic Imaging: Researchers have used deuterated precursors like D₂O, deuterated glucose, choline (B1196258), and fatty acids to metabolically label lipids and other biomolecules within living cells. rsc.org By using techniques like Stimulated Raman Scattering (SRS) microscopy, the uptake, trafficking, and metabolism of these deuterated molecules can be visualized in real-time. nih.gov A compound such as this compound could potentially be used as a tracer for pathways involving ethanolamines or as a building block for larger, more complex probes.

Drug and Nanomedicine Tracking: A deuterated analogue of the anticancer agent squalenoyl gemcitabine (B846) was synthesized to act as a Raman probe. beilstein-journals.org The C-D signal allowed for the tracking of the nanomedicine's intracellular fate without the need for bulky fluorescent tags that could alter its behavior. beilstein-journals.org This demonstrates the potential for using deuterated building blocks to create traceable therapeutic agents.

Design and Synthesis of Deuterated Fluorophores and Photoswitches

Applications in Super-Resolution Microscopy (e.g., STORM with Deuterated Dyes)

Super-resolution microscopy (SRM) techniques, such as Stochastic Optical Reconstruction Microscopy (STORM), bypass the diffraction limit of light to generate images with nanoscale resolution. fluorofinder.com STORM and its variant direct STORM (dSTORM) rely on the ability to photoswitch individual fluorophores between a fluorescent "on" state and a dark "on" state, allowing their positions to be precisely localized over time. fluorofinder.comnih.gov

The performance of these techniques is highly dependent on the photophysical properties of the fluorescent dyes used. Dyes must be bright, photostable, and capable of robust photoswitching. nih.gov The enhancements conferred by deuteration are particularly beneficial for these demanding applications. acs.orgrsc.org

While direct reports on using this compound in a STORM dye are not available, the demonstrated improvements in deuterated fluorophores are highly relevant:

Increased Brightness and Photon Output: Deuterated rhodamine and Si-rhodamine dyes exhibit higher fluorescence quantum yields, meaning they emit more photons before photobleaching. acs.orgrsc.org In STORM, a higher photon count from each activated molecule leads to a more precise localization, resulting in a sharper, higher-resolution final image. rsc.org

Enhanced Photostability: The increased photostability of deuterated dyes allows for longer imaging experiments and the collection of more switching events, which is necessary to reconstruct a dense, high-quality super-resolution image. acs.org

Improved Performance in Nanoscopy: Deuterated dyes have been shown to outperform their standard counterparts in live-cell nanoscopy and single-molecule experiments, paving the way for new applications in advanced imaging. rsc.org The use of deuterated SiR dyes resulted in "sharper" imaging of subcellular structures, highlighting the practical benefits for super-resolution methods. rsc.org

Development of Next-Generation Small Molecule Probes

The development of the next generation of small molecule probes for chemical biology aims to create tools with improved performance, minimal perturbation to the biological system, and broader applicability. europa.eueuropa.eu Deuteration, as exemplified by the simple structural modification in this compound, represents a key strategy in this endeavor. researchgate.net

The "deuterium switch" approach, initially focused on improving the pharmacokinetic profiles of drugs, is now being widely explored to enhance the properties of functional molecules like imaging probes and photoswitches. acs.orgresearchgate.netacs.org By making minimal structural changes—the net addition of a few neutrons—chemists can fine-tune the photophysical and metabolic properties of a molecule. acs.org

Future developments may involve:

Multifunctional Probes: Integrating deuterated moieties like the (methyl-d3)amino group into probes that are both fluorescent and Raman-active, allowing for correlative imaging.

Site-Specific Deuteration: Moving beyond simple deuterated building blocks to the precise, enzyme-catalyzed deuteration of complex biomolecules to probe specific mechanistic questions at the single-atom level. chemrxiv.orgscienceopen.com

Systematic Enhancement: Applying deuteration as a general and predictable strategy to improve entire classes of existing dyes and photoswitches, creating a toolbox of superior probes for the life sciences. rsc.orgresearchgate.net

The use of simple, deuterated building blocks like this compound is foundational to this effort, providing a straightforward chemical modification to boost the performance of sophisticated probes for advanced biological research. acs.org

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Deuteration Design

The vast chemical space of potential deuterated molecules presents a significant challenge for traditional, intuition-based discovery methods. nih.gov Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this landscape by providing powerful tools for predictive modeling and automated discovery. researchgate.net

A significant challenge in this area is the need for large, high-quality datasets to train these models effectively. researchgate.net Future efforts will likely focus on developing standardized methods for data collection and curation to build robust and predictive AI systems for deuteration design. researchgate.net The ultimate goal is to create a fully autonomous computational search engine that can intelligently navigate the vast possibilities and identify promising deuterated candidates for synthesis and testing. nih.gov

Novel Catalytic Systems for Site-Selective Deuteration

The ability to introduce deuterium (B1214612) at specific positions within a molecule is crucial for many of its applications. This site-selectivity remains a significant challenge, driving the development of new and more precise catalytic systems. nih.govacs.orgresearchgate.net

Current research is exploring a variety of innovative approaches:

Photoredox Catalysis: This method utilizes visible light to promote hydrogen-deuterium exchange reactions under mild conditions. arizona.edu It offers a green and efficient alternative to traditional methods that often require harsh conditions and expensive reagents. arizona.edu

Biocatalysis: Enzymes offer unparalleled selectivity in chemical transformations. nih.govacs.orgresearchgate.net Researchers are harnessing the power of enzymes like aminotransferases and alcohol dehydrogenases to achieve highly site-selective deuteration of amino acids and other biomolecules. nih.govacs.orgresearchgate.netmpg.de For example, a dual-protein system has been developed that can selectively deuterate amino acids at either the α-carbon or both the α- and β-carbons. nih.govacs.org

Transition Metal Catalysis: Palladium and ruthenium-based catalysts have shown promise in facilitating H-D exchange reactions with high efficiency and selectivity. mdpi.com These methods often use D₂O as the deuterium source, making them environmentally benign. mdpi.com

Future work in this area will focus on expanding the substrate scope of these catalytic systems and improving their efficiency and cost-effectiveness. The development of catalysts that can operate under even milder conditions and with greater precision will be a key area of investigation. arizona.edumdpi.com

Expansion of Deuterated Amino Alcohol Libraries for Diverse Research Needs

Deuterated amino alcohols, including 2-((Methyl-d3)amino)ethanol, are valuable tools in a wide range of research fields. nih.govarizona.edumdpi.com Expanding the diversity of available deuterated amino alcohol libraries is essential to meet the growing demands of these research areas.

The synthesis of focused libraries of deuterated amino alcohols allows for systematic studies of structure-activity relationships. For example, libraries based on substituted anilines, cyclic amines, and phenyl-linked heterocyclic amines have been developed to explore their potential as antibiotic and antifungal agents. mdpi.com

Key research directions in this area include:

Developing more efficient and versatile synthetic routes to access a wider range of deuterated amino alcohols.

Incorporating a greater variety of functional groups and structural motifs into these libraries to probe a broader range of biological and chemical space.

Creating libraries with different deuteration patterns to fine-tune the properties of the molecules for specific applications.

The availability of diverse deuterated amino alcohol libraries will be crucial for advancing our understanding of their biological roles and for the development of new therapeutic agents and research probes. arizona.edumdpi.com

Advanced Analytical Methodologies for Deuterated Metabolites and Probes

The accurate and sensitive detection of deuterated compounds is fundamental to their use in metabolic studies and as probes. mdpi.comresearchgate.net Advanced analytical techniques are continuously being developed and refined to meet this need.

Mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) is a cornerstone for the analysis of deuterated metabolites. researchgate.net The use of deuterated internal standards, such as those derived from d3-methyl chloroformate, allows for absolute quantification of metabolites with high precision. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ²H NMR, is another powerful tool for confirming the identity and determining the site and level of deuterium incorporation in a molecule. mdpi.com

Future advancements in this area are likely to include:

The development of more sensitive and high-throughput analytical platforms for the rapid screening of large numbers of samples.

The use of advanced data analysis techniques, including machine learning, to interpret complex analytical data and identify subtle changes in metabolic pathways. acs.org

The integration of multiple analytical techniques to provide a more comprehensive picture of the fate of deuterated compounds in biological systems.

These advanced analytical methodologies will be critical for fully realizing the potential of deuterated compounds like this compound in elucidating biological mechanisms and advancing drug discovery. mdpi.comresearchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing 2-((Methyl-d3)amino)ethanol with high isotopic purity?

To synthesize this compound, deuterated methylamine (CD₃NH₂) or its derivatives are typically reacted with ethylene oxide or its equivalents under controlled conditions. Key steps include:

- Deuterated Precursors : Use CD₃-labeled reagents to ensure isotopic incorporation at the methyl group. For example, reacting deuterated methylamine with ethylene glycol derivatives under nucleophilic conditions .

- Purification : Chromatography (e.g., HPLC) or recrystallization to remove non-deuterated byproducts.

- Validation : Isotopic purity should exceed 98% to minimize interference in downstream applications.

Q. How can researchers confirm the deuteration level and structural integrity of this compound post-synthesis?

Analytical techniques include:

- NMR Spectroscopy : ¹H NMR will show suppressed signals for the deuterated methyl group, while ²H NMR confirms deuterium incorporation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the mass shift (+3 Da) due to three deuterium atoms in the methyl group.

- Isotopic Ratio Analysis : Isotope-ratio mass spectrometry (IRMS) quantifies the D/H ratio .

Advanced Research Questions

Q. What experimental strategies are effective in assessing the isotopic effect of deuterium in this compound on metabolic stability in pharmacokinetic studies?

To evaluate deuterium’s kinetic isotope effect (KIE):

- Comparative Studies : Administer both deuterated and non-deuterated analogs in vitro (e.g., liver microsomes) and in vivo (rodent models). Measure half-life (t½) and metabolic clearance rates.

- Mechanistic Probes : Use radiolabeled (e.g., ¹⁴C) versions to track metabolite formation via LC-MS/MS.

- Data Interpretation : A reduced metabolic rate (due to stronger C-D bonds) suggests enhanced stability, as seen in deuterated pharmaceuticals like kinase inhibitors .

Q. How should researchers resolve discrepancies in reaction yields when using this compound as a chiral auxiliary in asymmetric synthesis?

Yield variations often stem from isotopic steric effects or purification challenges:

- Reaction Optimization : Adjust solvent polarity (e.g., switch from THF to DMF) to improve deuterated intermediate solubility.

- Isotopic Contamination Check : Verify reagent purity via GC-MS to rule out non-deuterated impurities.

- Kinetic Analysis : Compare reaction rates (k) for deuterated vs. non-deuterated systems using stopped-flow techniques .

Q. What methodologies are recommended for studying the hydrogen-bonding interactions of this compound in solvent systems?

- Computational Modeling : Density Functional Theory (DFT) calculations to compare H-bond strengths between C-H and C-D groups.

- Spectroscopic Probes : Infrared (IR) spectroscopy to observe O-H/N-H stretching frequency shifts in deuterated vs. non-deuterated analogs .

- Solubility Studies : Measure partition coefficients (logP) in polar vs. non-polar solvents to assess hydrophilicity changes due to deuteration.

Data Contradiction and Validation

Q. How can researchers validate conflicting reports on the thermal stability of this compound in catalytic reactions?

- Controlled Replication : Reproduce experiments under identical conditions (temperature, catalyst loading).

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures across studies.

- Isotopic Cross-Contamination Check : Use HRMS to detect non-deuterated impurities that may alter stability .

Q. What steps should be taken if isotopic scrambling is observed in this compound during long-term storage?

- Storage Conditions : Store at -20°C under inert gas (Ar/N₂) to prevent H/D exchange with ambient moisture.

- Stability Monitoring : Periodic NMR/MS checks every 3–6 months.

- Lyophilization : For solid-state storage, lyophilize the compound to reduce hydrolytic degradation .

Tables for Key Analytical Parameters

| Technique | Parameter | Target Value |

|---|---|---|

| ¹H NMR (400 MHz, D₂O) | δ (ppm) for CH₂ groups | 3.45–3.60 (m, CH₂OH) |

| HRMS (ESI+) | [M+H]+ | 107.094 (C₃H₁₀D₃NO) |

| Isotopic Purity | D/H ratio | ≥98% (via IRMS) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.